molecular formula C12H11F2NO2 B2776174 2-(4,4-Difluorobutyl)isoindoline-1,3-dione CAS No. 1265341-14-7

2-(4,4-Difluorobutyl)isoindoline-1,3-dione

Cat. No.: B2776174
CAS No.: 1265341-14-7
M. Wt: 239.222
InChI Key: TWXXXZWMICKJOK-UHFFFAOYSA-N
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Description

2-(4,4-Difluorobutyl)isoindoline-1,3-dione is a fluorinated derivative of isoindoline-1,3-dione.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluorobutyl)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with 4,4-difluorobutyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluorobutyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(4,4-Difluorobutyl)isoindoline-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,4-Difluorobutyl)isoindoline-1,3-dione is unique due to the presence of both the isoindoline-1,3-dione core and the 4,4-difluorobutyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

2-(4,4-Difluorobutyl)isoindoline-1,3-dione is a synthetic organic compound notable for its unique structure, which includes a difluorobutyl group attached to an isoindoline-1,3-dione core. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Understanding its biological activity can provide insights into its therapeutic potential and guide future research.

  • Molecular Formula : C13H12F2N2O2
  • Molecular Weight : Approximately 239.22 g/mol
  • Structure : The bicyclic structure contributes to its chemical properties and potential biological activities.

Biological Activities

Research indicates that derivatives of isoindoline-1,3-dione exhibit a range of biological activities, including:

  • Antioxidant Properties : Isoindoline derivatives have shown the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Compounds in this class have demonstrated significant anti-inflammatory activity, making them candidates for treating conditions like arthritis and other inflammatory disorders .
  • Neuroprotective Activity : Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer's. For instance, IC50 values for various derivatives range from 0.9 μM to 21.24 μM against AChE and BuChE respectively .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways. For example, it has been suggested that isoindoline derivatives can inhibit cholinesterases, which are critical in neurotransmission and cognitive function .
  • Receptor Interaction : The structural features of the compound allow it to interact with specific receptors involved in inflammation and neuroprotection.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-Methylisoindoline-1,3-dioneC9H7NO2Contains a methyl group instead of difluorobutyl
2-(Chloromethyl)isoindoline-1,3-dioneC9H6ClNO2Substituted with a chloromethyl group
2-(3,3-Difluoropropyl)isoindoline-1,3-dioneC12H11F2NO2Contains a different fluorinated alkyl chain

The presence of the difluorobutyl group enhances lipophilicity and may alter biological activity compared to other isoindolines.

Case Studies

Several studies have explored the biological activity of isoindoline derivatives:

  • Alzheimer's Disease Research : A study focused on synthesizing new isoindoline derivatives as potential AChE inhibitors showed promising results with IC50 values indicating strong inhibitory effects. The modifications made to the core structure significantly influenced their potency against cholinesterases .
  • Antibacterial Activity : Research into similar compounds has indicated potential antibacterial properties, suggesting that this compound may also possess such effects due to structural similarities with known antibacterial agents.

Properties

IUPAC Name

2-(4,4-difluorobutyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2NO2/c13-10(14)6-3-7-15-11(16)8-4-1-2-5-9(8)12(15)17/h1-2,4-5,10H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXXXZWMICKJOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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